molecular formula C20H20N2O3S B2780120 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 681233-17-0

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Cat. No. B2780120
CAS RN: 681233-17-0
M. Wt: 368.45
InChI Key: WUTTYARVXCPOSF-UHFFFAOYSA-N
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Description

The compound “N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a dimethoxyphenyl group, which suggests the presence of a benzene ring with two methoxy (OCH3) substituents, and a phenylpropanamide group, which consists of a phenyl group (a benzene ring) attached to a propanamide group (a three-carbon chain with a carboxamide functional group at one end) .


Molecular Structure Analysis

The molecular structure analysis would involve determining the positions of the atoms in the molecule and the bonds between them. This typically involves techniques such as X-ray crystallography or NMR spectroscopy . Without specific data, I can’t provide a detailed molecular structure analysis.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The thiazole ring is aromatic and relatively stable, but could potentially be involved in electrophilic substitution reactions. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would include factors such as its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the polar amide group and the aromatic rings would likely make this compound relatively non-polar, suggesting that it would be more soluble in non-polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • A compound with a similar structure, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized, and its crystal structure was analyzed. This study provides insights into the structural properties of related compounds, potentially including N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (Prabhuswamy et al., 2016).

Anticancer Evaluation

  • Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which bear structural similarities, were evaluated for anticancer activity. This suggests potential applications of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide in cancer research (Ravinaik et al., 2021).

Antimicrobial and Docking Studies

  • Related compounds, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, were evaluated for antimicrobial properties and underwent molecular docking studies. This research is relevant for understanding the antimicrobial potential of similar thiazole-based compounds (Talupur et al., 2021).

Biological Activity in Textile Industry

  • Novel arylazothiazole disperse dyes containing selenium, which share structural features with N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, were synthesized and showed potential for application in dyeing polyester fibers. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, suggesting similar uses for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide in the textile industry (Khalifa et al., 2015).

Antimicrobial Evaluation of Derivatives

  • Thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, were synthesized and exhibited antimicrobial activity. This research demonstrates the potential of thiazole compounds in antimicrobial applications (Chawla, 2016).

Future Directions

The future research directions for this compound would depend on its potential applications. If it has biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of organic or medicinal chemistry .

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-15-9-10-18(25-2)16(12-15)17-13-26-20(21-17)22-19(23)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTTYARVXCPOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

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